1,3,5-Cyclohexanetriol

Enzymatic Synthesis Chiral Resolution Vitamin D Analogues

trans-1,3,5-Cyclohexanetriol (CAS 13314-30-2) is a stereospecific cyclitol essential for enzymatic resolution (>99% ee) and preorganized ligand scaffolds. Unlike cis-mixtures, its trans-orientation dictates reactivity and coordination geometry. Ideal for chiral drug precursor synthesis, crystal engineering, and specialty polymer crosslinking.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 13314-30-2
Cat. No. B082517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Cyclohexanetriol
CAS13314-30-2
SynonymsTRANS-1,3,5-TRIHYDROXYCYCLOHEXANE
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1C(CC(CC1O)O)O
InChIInChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
InChIKeyFSDSKERRNURGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Cyclohexanetriol (CAS 13314-30-2): A Conformationally Rigid Cyclitol Building Block


1,3,5-Cyclohexanetriol, with the specific CAS number 13314-30-2 referring to its trans-isomer, is a cyclitol—a cyclic sugar alcohol. Its core structure is a six-membered cyclohexane ring with three hydroxyl (-OH) groups at the 1, 3, and 5 positions . This arrangement creates a unique, rigid, and preorganized polyol scaffold [1]. Unlike its flexible acyclic counterparts like glycerol or sorbitol, the cyclohexane ring locks the hydroxyl groups into specific spatial orientations, making it a valuable synthon for stereospecific synthesis and a precursor for ligands with defined coordination geometries [2].

The Criticality of 1,3,5-Cyclohexanetriol Stereochemistry in Synthesis and Function


Generic substitution with other polyols or even with the cis-isomer or a cis/trans mixture of 1,3,5-cyclohexanetriol is not scientifically sound due to profound differences in stereochemistry-driven reactivity and function [1]. The trans-isomer (CAS 13314-30-2) possesses a distinct spatial arrangement of its hydroxyl groups that dictates its behavior as a substrate for enzymatic reactions and as a preorganized ligand scaffold [2]. Using the cis-isomer or a mixture will lead to different reaction outcomes, as enzymes and metal coordination spheres are highly sensitive to the three-dimensional presentation of functional groups [3]. The following evidence quantitatively demonstrates these critical differentiations, confirming that the specific trans-1,3,5-cyclohexanetriol isomer is a non-substitutable entity for precision applications.

Quantitative Evidence of 1,3,5-Cyclohexanetriol (13314-30-2) Differentiation in Selectivity, Synthesis, and Coordination


Stereospecific Enzymatic Hydrolysis Differentiates Trans from Cis Triacetate

A critical differentiation for trans-1,3,5-cyclohexanetriol is its unique behavior as a substrate for enzymatic hydrolysis. In the synthesis of a key precursor for the antipsoriatic vitamin D derivative Ro 65-2299, the triacetate ester of trans-1,3,5-cyclohexanetriol underwent highly selective monohydrolysis, while the corresponding cis-isomer triacetate remained completely unreactive [1]. This demonstrates that the stereochemistry of the starting triol is the primary determinant of enzymatic recognition and reactivity.

Enzymatic Synthesis Chiral Resolution Vitamin D Analogues

Distinct Coordination Chemistry of 1,3,5- vs. 1,2,3-Cyclohexanetriol with Lanthanides

The regioisomeric position of hydroxyl groups on the cyclohexane ring leads to fundamentally different metal complexation behavior. A comparative study of lanthanide(III) complexation revealed that 1,3,5-cyclohexanetriol (L1) and 1,2,3-cyclohexanetriol (L2) exhibit distinct complex stoichiometries and stabilities [1]. Crucially, competing experiments showed that only the 1,2,3-isomer (L2) exhibited any measurable selectivity among different lanthanide cations in methanol, with a selectivity trend of Nd > Pr > Yb > La > Eu [2]. The 1,3,5-isomer (L1) showed no such differentiation [2].

Lanthanide Separation Coordination Chemistry Ligand Design

Conformational Rigidity Enables Selective Host-Guest Inclusion

The rigid cyclohexane backbone of 1,3,5-cyclohexanetriol, compared to flexible acyclic polyols, leads to predictable conformational preferences that can be exploited in supramolecular chemistry. In a study with phosphonium salt hosts, the equatorial conformer of cyclohexane-1,3,5-triol was selectively included, whereas its axial conformer was excluded [1]. This behavior is distinct from cyclohexane-1,3-diol and cyclohexane-1,4-diol, which were also included but with different host-guest ratios and packing motifs due to their different number and arrangement of hydroxyl groups [1].

Supramolecular Chemistry Host-Guest Systems Molecular Recognition

Optimized Catalytic Hydrogenation Yield for 1,3,5-Cyclohexanetriol Synthesis

The production of 1,3,5-cyclohexanetriol via catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene) has been optimized to achieve a yield of 80% under specific conditions [1]. This is a critical benchmark for procurement and process scale-up, as yields can vary dramatically with catalyst choice and reaction parameters. The study demonstrated that using an amorphous Ru catalyst at 140°C and 4 MPa H₂ pressure for 12 hours with 1.5% catalyst loading provides a robust, high-yielding route [1].

Catalysis Process Chemistry Hydrogenation

Scientifically Validated Application Scenarios for 1,3,5-Cyclohexanetriol (CAS 13314-30-2)


Synthesis of Enantiopure Chiral Building Blocks for Pharmaceuticals

This scenario directly stems from the evidence of stereospecific enzymatic hydrolysis. trans-1,3,5-Cyclohexanetriol is the required starting material for producing (1R,3R)-1,3-diacetoxy-5-hydroxy-cyclohexane with >99% enantiomeric excess [1]. This intermediate is a key precursor in the synthesis of complex molecules like the antipsoriatic drug candidate Ro 65-2299. Procurement of the pure trans-isomer is mandatory for this synthetic route, as the cis-isomer is entirely unreactive, rendering any mixture unsuitable [1].

Design of Non-Selective, Symmetric Metal Chelating Ligands

The evidence that 1,3,5-cyclohexanetriol forms complexes with lanthanides but does not exhibit selectivity among them [1] defines a specific application niche. It serves as a preorganized, symmetric scaffold for creating ligands where uniform metal binding is desired, such as in contrast agents or as a non-selective sequestrant. This stands in contrast to its 1,2,3-isomer, which shows some degree of selectivity and would be chosen for separation-focused tasks [1].

Precursor for Supramolecular Host Materials via Conformer Selection

The selective inclusion of the equatorial conformer of 1,3,5-cyclohexanetriol by phosphonium salt hosts [1] validates its use in crystal engineering and the development of porous materials. The rigid, triol scaffold offers a defined geometry that can template the formation of supramolecular structures, a property not shared by flexible acyclic polyols. This makes it a valuable building block for creating materials with specific channel sizes or guest-binding pockets [1].

Large-Scale Production of Cycloaliphatic Polyol via Optimized Hydrogenation

The established, optimized hydrogenation protocol yielding 80% product [1] validates 1,3,5-cyclohexanetriol's potential for industrial-scale production from inexpensive phloroglucinol. This scenario is directly relevant for procurement in bulk quantities for use as a monomer or crosslinker in specialty polymers, where cost-effective, high-yield synthesis is a prerequisite for commercial viability [1].

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